molecular formula C26H22ClN3O2 B8429554 3-(2-Chloro-7-((dimethylamino)methyl)naphthalen-1-yl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione

3-(2-Chloro-7-((dimethylamino)methyl)naphthalen-1-yl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione

Cat. No.: B8429554
M. Wt: 443.9 g/mol
InChI Key: GDZULWKNFKCRJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chloro-7-((dimethylamino)methyl)naphthalen-1-yl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C26H22ClN3O2 and its molecular weight is 443.9 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C26H22ClN3O2

Molecular Weight

443.9 g/mol

IUPAC Name

3-[2-chloro-7-[(dimethylamino)methyl]naphthalen-1-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione

InChI

InChI=1S/C26H22ClN3O2/c1-29(2)13-15-8-9-16-10-11-20(27)22(18(16)12-15)24-23(25(31)28-26(24)32)19-14-30(3)21-7-5-4-6-17(19)21/h4-12,14H,13H2,1-3H3,(H,28,31,32)

InChI Key

GDZULWKNFKCRJP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C(C=CC5=C4C=C(C=C5)CN(C)C)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Activated 3 Å molecular sieve (2.0 g) is added to a solution of 2-(2-Chloro-7-dimethylaminomethyl-naphthalen-1-yl)-acetamide (1.0 g, 3.61 mmol) and (1-Methyl-1H-indol-3-yl)-oxo-acetic acid methyl ester (1.02 g, 4.69 mmol) in dry THF (50 ml) under an atmosphere of argon. A solution of 1.0 M KOtBu in THF (10.9 ml, 10.9 mmol) is then added in one portion at RT. After 1 h at RT, TLC analysis indicates complete conversion of starting materials. The reaction mixture is diluted with EtOAc and poured into a saturated aqueous NH4Cl solution. The organic layer is separated, washed with brine, dried over Na2SO4, and the organic solvent is evaporated. The residue is purified by FCC (EtOAc/AcOH/H2O 600:150:150) to afford the title compound, which is dissolved in glacial AcOH and lyophilized. The title compound is obtained as the water soluble bis-acetate salt. 1H NMR (d6-DMSO, 400 MHz): δ 1.80 (s, 6H), 3.20-3.42 (m, 2H), 6.10 (d, J=9.0 Hz, 1H), 6.44 (t, J=9.0 Hz, 1H), 6.94 (t, J=9.0 Hz, 1H), 7.31 (d, J=9.0 Hz, 1H), 7.34 (d, J=9.0 Hz, 1H), 7.42 (s, 1H), 7.63 (d, J=10.8 Hz, 1H), 7.89 (d, J=9.6 Hz, 1H), 8.03 (d, J=9.0 Hz, 1H), 8.10 (s, 1H), 11.0-11.3 (br, 1H). ES+−MS: 444, 446 [M+H]+.
Name
2-(2-Chloro-7-dimethylaminomethyl-naphthalen-1-yl)-acetamide
Quantity
1 g
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reactant
Reaction Step One
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1.02 g
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reactant
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50 mL
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solvent
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0 (± 1) mol
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reactant
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10.9 mL
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solvent
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Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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